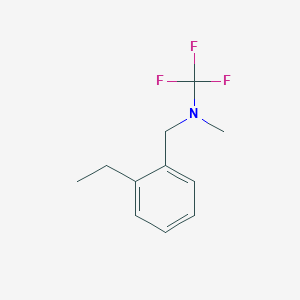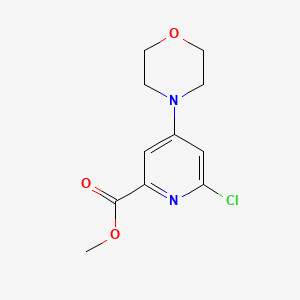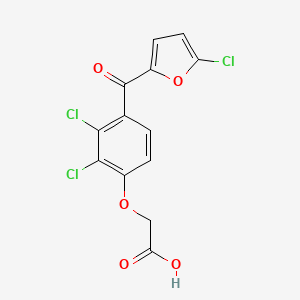
Acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy- is a complex organic compound that features a combination of acetic acid, furan, and phenoxy groups. This compound is notable for its unique structure, which includes multiple chlorine atoms and a furan ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy- typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the furan ring reacts with a phenol derivative in the presence of a base.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study the effects of chlorinated phenoxy compounds on biological systems. It may serve as a model compound for understanding the behavior of similar substances in living organisms.
Medicine
The compound’s potential medicinal properties are of interest, particularly its interactions with biological targets. Research may focus on its use as a precursor for drug development or as a pharmacological tool.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism by which acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the furan ring can influence the compound’s binding affinity and specificity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furoyl chloride: A related compound with a furan ring and a carbonyl chloride group.
4-Hydroxycoumarin: A compound with a phenolic structure and potential biological activity.
3-(5-chloro-2-furyl)acrylic acid: Another chlorinated furan derivative with distinct chemical properties.
Uniqueness
Acetic acid, (4-((5-chloro-2-furyl)carbonyl)-2,3-dichloro)phenoxy- is unique due to its combination of multiple chlorine atoms, a furan ring, and a phenoxy group. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
64046-44-2 |
|---|---|
Molekularformel |
C13H7Cl3O5 |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
2-[2,3-dichloro-4-(5-chlorofuran-2-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C13H7Cl3O5/c14-9-4-3-8(21-9)13(19)6-1-2-7(12(16)11(6)15)20-5-10(17)18/h1-4H,5H2,(H,17,18) |
InChI-Schlüssel |
DEFHRKSFURUDIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)C2=CC=C(O2)Cl)Cl)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


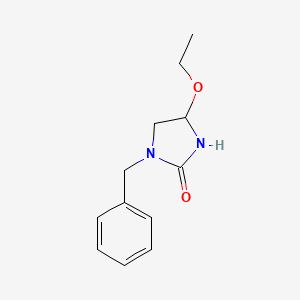
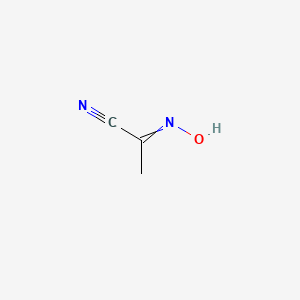


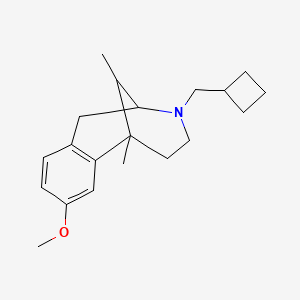

![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)
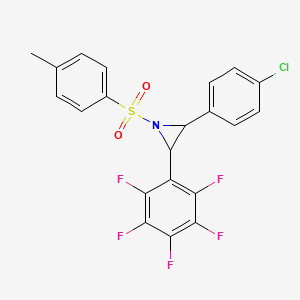

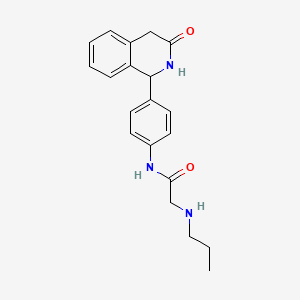

![Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B13945610.png)
